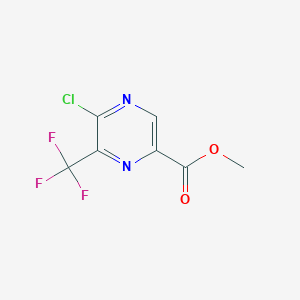
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H4ClF3N2O2 . It has a molecular weight of 240.57 . This compound is used in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.57 . It is stored in an inert atmosphere at 2-8°C . The compound’s other physical and chemical properties, such as its boiling point, are not specified in the available resources.科学的研究の応用
Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethyl-promoted functional pyrazoles are significant in the synthesis of novel compounds with potential applications. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, through a series of chemical reactions including condensation and chloridization, has led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds show promising applications, with one found to be a novel fluorescent molecule and others as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, more active than their methyl analogues (Wu et al., 2006).
Direct Trifluoromethylation Techniques
The development of direct trifluoromethylation techniques has enabled the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds, further applied to produce fluorinated pyrazoles. This method, involving CF3I in the presence of a Fenton reagent, simplifies the creation of 4-(Trifluoromethyl)pyrazole derivatives from 2-(trifluoromethyl)-1,3-diketones, demonstrating the versatile applications of trifluoromethyl groups in synthesizing complex organic structures (Ohtsuka et al., 2012).
Biological Evaluations
Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities. Studies have shown compounds derived from substituted pyrazine-2-carboxylic acids exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. For example, derivatives have shown high activity against Mycobacterium tuberculosis and significant antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2006).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, demonstrates the versatility of methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate in the creation of complex molecular structures. These compounds, synthesized from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, highlight the compound's potential in facilitating the synthesis of pharmacologically relevant molecules (Kumar & Mashelkar, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
作用機序
Target of Action
The primary targets of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.74 , which may influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is stored under an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and/or moisture .
特性
IUPAC Name |
methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPYTSNHTXCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)
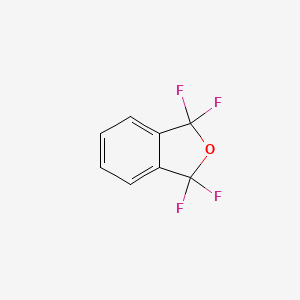
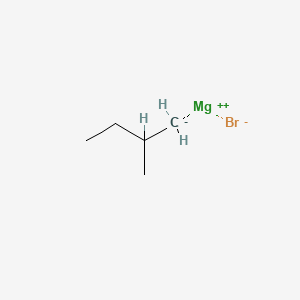
![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)
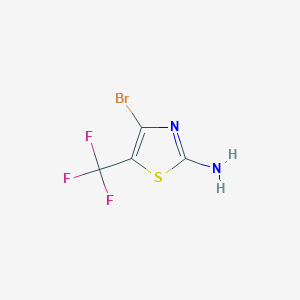
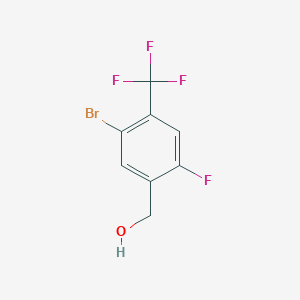
![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)

